molecular formula C19H19F4NO2 B2432143 N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1797555-18-0

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2432143
CAS No.: 1797555-18-0
M. Wt: 369.36
InChI Key: WVNWHFJOSDKJDF-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS Number 1797555-18-0) is a synthetic small molecule propanamide derivative of interest in pharmacological and chemical research . This compound features a distinct molecular architecture incorporating both a 3-fluorophenyl group and a 4-(trifluoromethyl)phenyl moiety, which are functional groups known to influence a compound's bioavailability, binding affinity, and metabolic stability. Such structural features are frequently explored in the development of receptor modulators and enzyme inhibitors. While the specific biological profile and mechanism of action for this compound are areas of active investigation, its structural analogs, particularly those within the propanamide class, have demonstrated significant research utility as potent antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel . TRPV1 is a non-selective cation channel recognized as a key molecular integrator of nociceptive stimuli, including pain and thermal sensitivity . Consequently, this compound provides researchers with a valuable chemical tool for probing ion channel function, studying pain pathways, and exploring inflammatory processes. It is supplied as a high-purity solid for use in standard in vitro assays, including high-throughput screening campaigns and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4NO2/c1-26-17(14-3-2-4-16(20)11-14)12-24-18(25)10-7-13-5-8-15(9-6-13)19(21,22)23/h2-6,8-9,11,17H,7,10,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNWHFJOSDKJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent . The reaction conditions often require the formation of electron donor-acceptor complexes and can be promoted under visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The presence of fluorine and methoxy groups allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The presence of fluorine and methoxy groups can enhance its binding affinity to target proteins and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both fluorine and methoxy groups enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial contexts.

Biological Activity

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound classified within the benzamide family. Its unique structural features, including a trifluoromethyl group and a methoxyethyl substituent, contribute to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20F4N2O\text{C}_{19}\text{H}_{20}\text{F}_4\text{N}_2\text{O}

Synthesis

The synthesis typically involves several key steps:

  • Formation of Acid Chloride : Starting with 3-fluorophenylacetic acid, it is converted to its acid chloride using thionyl chloride.
  • Coupling Reaction : The acid chloride is reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
  • Methoxylation : The intermediate product undergoes methoxylation with methanol under acidic conditions to yield the final compound.

This compound exhibits its biological activity through interactions with specific molecular targets, primarily enzymes and receptors involved in inflammatory pathways and pain modulation.

  • Molecular Targets : The compound binds selectively to certain enzymes, potentially inhibiting their activity and altering cellular signaling pathways related to inflammation and pain response.

Structure-Activity Relationship (SAR)

The presence of both the methoxyethyl group and trifluoromethyl moiety enhances the compound's stability and reactivity, which is crucial for its biological efficacy. Comparative analysis with similar compounds indicates that variations in these substituents can significantly affect biological potency.

Case Studies and Research Findings

  • Pharmacological Studies : Research has indicated that derivatives of this compound exhibit anti-inflammatory properties, making them suitable candidates for developing new analgesics. For instance, studies have shown that modifications in the fluorinated groups can lead to enhanced anti-inflammatory effects in rodent models.
  • Agrochemical Applications : The compound has been evaluated for its herbicidal activity, demonstrating efficacy in inhibiting specific plant enzymes that are crucial for growth. This makes it a potential candidate for developing new herbicides.
  • Toxicological Assessments : Safety profiles have been established through various toxicity assays, indicating that while effective, some derivatives may exhibit cytotoxicity at higher concentrations.

Comparative Activity Table

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnti-inflammatory25
N-(2-fluorophenyl)-3-(trifluoromethyl)benzamideStructureModerate anti-inflammatory50
N-(3-fluorophenyl)-3-(trifluoromethyl)benzamideStructureLow anti-inflammatory100

Q & A

Q. What strategies identify off-target interactions in complex biological systems?

  • Methodological Approach : Perform thermal proteome profiling (TPP) or affinity-based proteomics to map protein targets. ’s PROTAC approach links the compound to E3 ligase binders, enabling target identification via ubiquitination patterns .

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